molecular formula C₁₁H₁₃ClN₂ B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No. B057932
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817679

Procedure details

Racemic-epibatidine 19 (42 mg, 0.2 mmol) was mixed with 77 mg (0.7 mmol) freshly prepared ethyl formamidinate hydrochloride and 129 mg (1.0 mmol) diisopropyl ethylamine in 1 ml acetonitrile. After stirring at room temperature for 48 hours, the mixture was acidified with 1.0M hydrogen chloride in ether. After evaporation in vacuo, the residue was separated on silica gel preparative thin layer chromatography, using a solvent system of 25% methanol in chloroform, to give 25 mg of the compound 45 as a hygroscopic solid. Yield 36%. MS(CI), 236, 238 (free base M+1). H1 -NMR (CD3OD). δ 3.40 (M, 1H, H2).
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]2[CH:12]3[NH:13][CH:9]([CH2:10][CH2:11]3)[CH2:8]2)=[CH:5][N:4]=[C:3]([Cl:14])[CH:2]=1.C(N(C(C)C)CC)(C)C.[ClH:24]>C(#N)C.CCOCC>[CH2:10]1[CH:9]2[NH:13][CH:12]([CH:7]([C:6]3[CH:1]=[CH:2][C:3]([Cl:14])=[N:4][CH:5]=3)[CH2:8]2)[CH2:11]1.[ClH:24].[ClH:14] |f:5.6.7|

Inputs

Step One
Name
Quantity
42 mg
Type
reactant
Smiles
C1=CC(=NC=C1C2CC3CCC2N3)Cl
Name
Quantity
129 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was separated on silica gel preparative thin layer chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.